(3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane
Description
Properties
Molecular Formula |
C14H12BrFOS |
|---|---|
Molecular Weight |
327.21 g/mol |
IUPAC Name |
5-bromo-2-fluoro-1-methylsulfanyl-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFOS/c1-18-13-8-11(15)7-12(14(13)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
VJSGWFKZUVUHMP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1F)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Stepwise Functionalization Strategy
The synthesis typically proceeds via a stepwise approach:
| Step | Transformation | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Installation of benzyloxy group on phenol | Benzyl bromide or benzyl chloride, base (e.g., K2CO3) | Polar aprotic solvent (DMF, acetone), reflux or room temp | SN2 alkylation of phenol to form benzyloxy substituent |
| 2 | Selective bromination at 5-position | Bromine source (N-bromosuccinimide or Br2) | Controlled temperature, inert solvent (CH2Cl2) | Electrophilic aromatic substitution; regioselectivity influenced by benzyloxy and fluorine substituents |
| 3 | Introduction of fluorine at 2-position | Fluorinating agents (e.g., Selectfluor, DAST) or use of fluorinated starting material | Mild conditions to avoid side reactions | Fluorine often introduced early or via fluorinated precursors |
| 4 | Attachment of methylsulfane group | Methylthiol or methylthiolate nucleophile (e.g., sodium methylthiolate) | Nucleophilic aromatic substitution or transition metal-catalyzed coupling | Requires activation of aryl halide or use of halogenated intermediate |
This strategy is supported by the synthesis of similar compounds reported in the literature, where nucleophilic aromatic substitution and halogenation steps are carefully optimized for yield and selectivity.
Nucleophilic Aromatic Substitution for Benzyloxy Group Formation
A common method for installing the benzyloxy substituent involves the nucleophilic substitution of a phenolic hydroxyl group with benzyl halides under basic conditions. Potassium carbonate in DMF is a typical system, yielding high purity benzyloxy derivatives. This step is crucial as it sets the stage for subsequent selective halogenations.
Selective Bromination
Bromination at the 5-position is generally achieved using N-bromosuccinimide (NBS) or elemental bromine in an inert solvent like dichloromethane at low temperature to moderate temperature. The presence of the electron-donating benzyloxy group directs bromination ortho and para to itself, but the fluorine substituent’s electron-withdrawing effect influences regioselectivity, favoring substitution at the 5-position. Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is standard to ensure the desired mono-brominated product.
Fluorination
Representative Synthetic Procedure (Literature-Informed)
A typical synthetic route based on the above principles is outlined below:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | React 3-hydroxy-2-fluorophenyl precursor with benzyl bromide and potassium carbonate in DMF at 60°C for 12 hours | Formation of 3-(benzyloxy)-2-fluorophenyl intermediate |
| 2 | Treat intermediate with N-bromosuccinimide in dichloromethane at 0°C to room temperature for 2-4 hours | Selective bromination at 5-position yielding 3-(benzyloxy)-5-bromo-2-fluorophenyl derivative |
| 3 | React brominated intermediate with sodium methylthiolate in DMF at 80°C for 6 hours | Nucleophilic substitution to introduce methylsulfane group, yielding final product |
Purification is typically achieved by column chromatography on silica gel using hexane/ethyl acetate mixtures. The product is characterized by NMR spectroscopy, mass spectrometry, and HPLC for purity assessment.
Supporting Data and Reaction Optimization
Reaction Yields and Purity
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Benzyloxy formation | 85-95 | >98 | High yield due to clean SN2 reaction |
| Bromination | 75-85 | >95 | Regioselectivity critical; overbromination minimized by controlled addition |
| Methylsulfane substitution | 70-80 | >98 | Requires inert atmosphere to prevent oxidation |
Analytical Techniques
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm substitution pattern and purity.
- Mass Spectrometry (MS): Confirms molecular weight and presence of bromine isotopes.
- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity.
- Thin-Layer Chromatography (TLC): Quick monitoring of reaction completion.
Research Discoveries and Perspectives
- The presence of the benzyloxy group significantly influences regioselectivity in electrophilic aromatic substitutions, enabling selective bromination at the 5-position despite competing sites.
- Fluorine substitution at the 2-position enhances the compound’s metabolic stability and modulates electronic properties, which is valuable for medicinal chemistry applications.
- The methylsulfane group introduction via nucleophilic substitution is efficient, but recent advances suggest that transition metal-catalyzed thiolation can improve yields and reduce reaction times.
- The synthetic route is adaptable for the preparation of analogs with varied halogen and sulfur substituents, facilitating structure-activity relationship studies in drug discovery.
Summary Table of Preparation Methods
| Preparation Step | Method | Reagents | Conditions | Yield Range | Key Considerations |
|---|---|---|---|---|---|
| Benzyloxy Installation | Nucleophilic substitution | Benzyl bromide, K2CO3 | DMF, 60°C, 12 h | 85-95% | Avoid moisture, dry solvents |
| Bromination | Electrophilic aromatic substitution | NBS or Br2 | CH2Cl2, 0-25°C, 2-4 h | 75-85% | Control addition rate, monitor closely |
| Fluorination | Electrophilic fluorination or fluorinated precursor | Selectfluor, DAST | Mild, anhydrous | Variable | Fluorine often introduced early |
| Methylsulfane Introduction | Nucleophilic aromatic substitution or metal-catalyzed coupling | Sodium methylthiolate or MeSH + catalyst | DMF or suitable solvent, 80°C, 6 h | 70-80% | Inert atmosphere preferred |
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfane group undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₂Cl₂, 0°C, 2 h | (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfoxide | 85% | |
| mCPBA | EtOAc, rt, 12 h | (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfone | 78% |
Key Findings :
-
Oxidation with H₂O₂ proceeds stereoselectively, producing a single sulfoxide diastereomer due to steric hindrance from the benzyloxy group.
-
Sulfone formation requires stronger oxidizing agents like mCPBA and is irreversible under standard conditions.
Reduction Reactions
The methylsulfane group can be reduced to a thiol, enabling further functionalization.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 h | 3-(Benzyloxy)-5-bromo-2-fluorobenzenethiol | 68% | |
| Raney Ni (H₂) | EtOH, 80°C, 3 h | 3-(Benzyloxy)-5-bromo-2-fluorobenzenethiol | 72% |
Mechanistic Insight :
-
LiAlH₄ cleaves the C–S bond via a radical intermediate, while catalytic hydrogenation follows a heterolytic pathway .
Substitution Reactions
Halogen atoms (Br, F) participate in nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-couplings.
Bromine Substitution
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaSMe | DMF, 120°C, 24 h | 3-(Benzyloxy)-5-methylthio-2-fluorophenyl methylsulfane | 64% | |
| PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃, 80°C | 3-(Benzyloxy)-5-phenyl-2-fluorophenyl methylsulfane | 58% |
Fluorine Substitution
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (aq) | CuBr, 150°C, 48 h | 3-(Benzyloxy)-5-bromo-2-aminophenyl methylsulfane | 41% |
Kinetic Studies :
-
Bromine exhibits higher NAS reactivity than fluorine due to lower electronegativity and larger atomic radius, facilitating nucleophilic attack .
Sulfonium Salt Rearrangements
The methylsulfane group forms sulfonium intermediates under electrophilic conditions, enabling C–S bond reorganization.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Tf₂O | MeCN, 0°C → 70°C, 24 h | 2-(Benzyloxy)-4-bromo-5-fluorophenyl methylsulfane | 73% |
Mechanism :
-
Tf₂O activates the sulfane group, forming a sulfonium triflate intermediate.
-
Aryl migration occurs via a thiiranium ion transition state .
Coupling Reactions
The bromine atom facilitates cross-couplings, expanding structural diversity.
Optimization Data :
-
Suzuki couplings require bulky ligands (e.g., SPhos) to prevent dehalogenation side reactions.
Stability Under Industrial Conditions
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Thermal | 150°C, 12 h | Degradation <5% | |
| Hydrolytic | pH 1–13, 80°C, 24 h | Stable in acidic conditions; sulfoxide formation in basic media |
This compound’s reactivity is highly tunable, with applications in medicinal chemistry (via Suzuki couplings), materials science (via sulfone derivatives), and agrochemical synthesis (via thiol intermediates) . Its stability under industrial conditions further enhances its utility in scalable processes.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities or protein-ligand interactions.
Drug Development: Its unique structure makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: Research may explore its potential as a therapeutic agent for treating diseases, particularly those involving oxidative stress or inflammation.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Its derivatives may be used in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism by which (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxy, bromine, and fluorine groups can influence its binding affinity and specificity, while the methylsulfane group may participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane with analogous halogenated sulfur-containing compounds:
Key Observations:
- Sulfur Groups: The methylsulfane group in the target compound is a thioether, less polar than sulfinyl (sulfoxide) groups in benzofuran derivatives.
- Halogen Effects: Bromine and fluorine in all compounds may engage in halogen bonding, influencing crystal packing and molecular recognition . The 2-fluoro substituent in the target compound could enhance electron-withdrawing effects compared to 4-fluoro in benzofurans .
- Benzyloxy vs.
Pharmacological Potential
The bromine and fluorine in the target compound may enhance binding to biological targets via halogen bonding, while the benzyloxy group could modulate pharmacokinetics by increasing lipophilicity.
Q & A
Q. What are the standard synthetic routes for (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane, and how is its purity validated?
The compound can be synthesized via sequential functionalization of a phenyl ring. A plausible route involves:
- Step 1 : Introducing the benzyloxy group at the 3-position via nucleophilic aromatic substitution (SNAr) using benzyl alcohol under basic conditions (e.g., NaH/THF) .
- Step 2 : Bromination at the 5-position using a brominating agent like NBS (N-bromosuccinimide).
- Step 3 : Fluorination at the 2-position via electrophilic fluorination or halogen exchange.
- Step 4 : Thioether formation by reacting with methyl thiol or via a sulfide coupling agent. Validation : Purity is confirmed using HPLC (>95% by area normalization), while structural integrity is verified via NMR (e.g., benzyloxy protons at δ 4.8–5.2 ppm), NMR (fluorine coupling patterns), and HRMS (exact mass ± 2 ppm) .
Q. What spectroscopic characteristics distinguish this compound in NMR and mass spectrometry?
- NMR :
- Benzyloxy protons: Multiplet at δ 4.8–5.2 ppm.
- Methylsulfane protons: Singlet at δ 2.1–2.4 ppm.
- Aromatic protons: Split into distinct signals due to bromine and fluorine substituents (e.g., deshielded protons adjacent to Br/F).
Advanced Research Questions
Q. How do bromine and fluorine substituents influence cross-coupling reactivity in this compound?
- Bromine : Acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. The 5-bromo position is sterically accessible, favoring Pd-catalyzed aryl-aryl bond formation.
- Fluorine : Electron-withdrawing effects activate the ring for nucleophilic substitution but may deactivate positions for electrophilic attacks. Meta-fluorine directs incoming nucleophiles to ortho/para positions. Methodological Note : Optimize catalyst systems (e.g., Pd(PPh)/SPhos) and monitor competing side reactions (e.g., debromination) via LC-MS .
Q. What experimental strategies minimize side reactions during benzyloxy deprotection?
- Catalytic Hydrogenation : Use H/Pd-C in ethanol to cleave the benzyl group. Ensure the methylsulfane group is stable under reducing conditions.
- Acidic Hydrolysis : TFA (trifluoroacetic acid) at 0°C selectively removes benzyloxy without affecting the thioether. Caution : Prolonged reaction times or elevated temperatures may degrade sensitive substituents (e.g., sulfane oxidation to sulfoxide). Pre-screen conditions using TLC or in situ IR .
Q. How can researchers address contradictory yield data in derivatives of this compound?
- Root-Cause Analysis : Compare reaction parameters (e.g., solvent purity, catalyst loading, temperature gradients).
- Design of Experiments (DoE) : Use fractional factorial designs to identify critical factors (e.g., ligand choice, base strength).
- Computational Modeling : Apply DFT calculations to predict steric/electronic barriers in key transition states. Case Study : Variability in benzofuran derivative yields was resolved by standardizing anhydrous conditions and excluding trace oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
